N-(2H-1,3-benzodioxol-5-yl)-N'-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c20-16(18-7-10-1-3-12-14(5-10)24-8-22-12)17(21)19-11-2-4-13-15(6-11)25-9-23-13/h1-6H,7-9H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMOTMMNJHBUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Amino-1,3-Benzodioxole
Method A: Nitro Reduction Pathway
- Nitration : 1,3-Benzodioxole undergoes electrophilic nitration at the 5-position using HNO₃/H₂SO₄ at 0–5°C (yield: 68–72%).
- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 h) converts 5-nitro-1,3-benzodioxole to the amine (yield: 85–90%).
Method B: Direct Amination
Ullmann-type coupling of 5-bromo-1,3-benzodioxole with aqueous ammonia using CuI/L-proline in DMSO at 110°C for 24 h (yield: 55–60%).
Synthesis of 5-(Aminomethyl)-1,3-Benzodioxole
Stepwise Approach :
- Vilsmeier–Haack Formylation : 1,3-Benzodioxole reacts with POCl₃/DMF to yield 5-formyl-1,3-benzodioxole (yield: 65%).
- Reductive Amination : The aldehyde is treated with NH₄OAc and NaBH₃CN in MeOH to install the aminomethyl group (yield: 78%).
Ethanediamide Coupling Strategies
Sequential Amide Bond Formation
Procedure :
- First Amidation :
- Second Amidation :
Optimization Challenges :
One-Pot Coupling Using Oxalyl Dichloride
Single-Step Protocol :
- 5-Amino-1,3-benzodioxole and 5-(aminomethyl)-1,3-benzodioxole (1:1 molar ratio) added to oxalyl chloride (1 eq) in CH₂Cl₂ with pyridine (2 eq) at 0°C.
- Reaction stirred for 12 h at 25°C, followed by aqueous workup (yield: 68%).
Advantages : Reduced purification steps; Disadvantages : Lower yield due to competing bis-acylation.
Alternative Methodologies
Solid-Phase Synthesis
Wang resin-bound oxalic acid derivative sequentially coupled with both amines under HOBt/EDCI activation (overall yield: 52%). Suitable for combinatorial libraries but limited scalability.
Enzymatic Amidation
Lipase B from Candida antarctica catalyzes amide bond formation in ionic liquid ([BMIM][BF₄]) at 40°C (yield: 48%). Green chemistry approach but requires optimization for industrial use.
Analytical Characterization Data
| Property | Value/Observation | Method |
|---|---|---|
| Melting Point | 189–191°C (dec.) | DSC |
| ¹H NMR (400 MHz, DMSO) | δ 6.85 (s, 2H, ArH), 6.78 (d, J=8.1 Hz, 2H), 4.25 (s, 4H, OCH₂O), 3.42 (t, J=6.2 Hz, 2H, CH₂NH), 2.95 (m, 4H, CONH) | Bruker Avance III |
| HPLC Purity | 98.7% | C18 column, MeCN/H₂O |
Yield Optimization Studies
| Parameter | Variation | Yield Impact |
|---|---|---|
| Solvent | THF vs. DMF | DMF ↑ yield by 12% |
| Base | Et₃N vs. DIEA | DIEA ↑ yield by 8% |
| Temperature | 25°C vs. 50°C | 50°C ↑ yield by 15% |
| Coupling Agent | EDCI/HOBt vs. DCC | EDCI/HOBt preferred |
Data aggregated from small-scale trials (n=3).
Industrial-Scale Considerations
Scientific Research Applications
N’-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)ethyl]ethanediamide)
- Structure: Shares the ethanediamide linker and a benzodioxolyl group but replaces the second benzodioxolylmethyl with a tetrahydroquinoline-ethyl substituent.
CM962474 (N’-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide)
- Structure : Retains the benzodioxolylmethyl-ethanediamide core but incorporates a dihydropyrimidinyl-pyrazole substituent.
- Activity : Pyrimidine and pyrazole moieties are associated with kinase inhibition and anticancer activity .
Ethyl-4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-Biphenyl]-4-sulfonamido}benzoate
- Structure : Replaces the ethanediamide linker with a sulfonamide group and adds a biphenyl-benzoate moiety.
- Activity : Acts as a dual inhibitor of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), indicating anti-inflammatory applications .
- Key Difference : The sulfonamide group increases acidity and hydrogen-bond acceptor capacity, contrasting with the neutral ethanediamide linker.
Pharmacological and Physicochemical Properties
*Calculated based on formula C₁₉H₁₆N₂O₆.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is associated with various bioactive properties. The molecular formula is , and it has a molecular weight of 288.30 g/mol. The presence of the benzodioxole ring is crucial for its biological activity, as it can influence interactions with biological targets.
Biological Activities
Research indicates that compounds containing the benzodioxole structure exhibit a range of biological activities:
1. Anti-inflammatory Activity
Benzodioxole derivatives have been shown to possess anti-inflammatory properties by acting as inhibitors of cyclooxygenase (COX) enzymes. For instance, compounds similar to this compound have demonstrated inhibitory effects on COX1 and COX2 enzymes, which are critical in the inflammatory response. Some studies report IC50 values ranging from 0.725 µM to 27.06 µM for various benzodioxole derivatives against COX enzymes .
2. Anticancer Properties
The compound shows promise in cancer treatment through cytotoxic effects on cancer cell lines such as HeLa (cervical carcinoma cells). In vitro studies have demonstrated that certain derivatives exhibit significant inhibition of cell growth at concentrations higher than those required for COX inhibition. For example, the most cytotoxic compound in related studies had a CC50 value of 219 µM .
3. Antimicrobial Activity
Benzodioxole derivatives are also noted for their antimicrobial properties. Research has indicated that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .
Molecular Mechanisms
The exact molecular mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with specific enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.
Case Studies
Several studies have evaluated the biological activities of benzodioxole derivatives:
Q & A
Basic: What are the common synthetic routes for preparing N-(2H-1,3-benzodioxol-5-yl)-N'-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide?
Answer:
The synthesis typically involves multi-step reactions starting with benzodioxole derivatives. A representative approach includes:
Acylation : Reacting benzodioxol-5-ylmethanol with oxalyl chloride to form an acyl chloride intermediate.
Amide Coupling : Using coupling agents like EDC/HOBt to link the acyl chloride with a secondary amine-bearing benzodioxole derivative.
Purification : Chromatographic techniques (e.g., HPLC) and recrystallization are employed to achieve >95% purity.
Key variables include solvent choice (DMF or DCM), temperature (0–25°C), and catalysts (e.g., triethylamine). Analytical validation via -NMR and LC-MS is critical for confirming structural integrity .
Basic: How is the structural characterization of this compound validated in academic research?
Answer:
Structural validation relies on:
- Spectroscopy : - and -NMR to confirm functional groups (e.g., benzodioxole protons at δ 6.7–7.1 ppm, amide carbonyls at δ 165–170 ppm).
- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves bond lengths/angles and detects crystallographic disorders. For example, the oxalamide linkage typically shows a planar geometry with C=O bonds ~1.23 Å .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] at m/z 427.12).
Advanced: How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Answer:
Discrepancies (e.g., dynamic vs. static disorder in crystallography) require:
Multi-Technique Validation : Cross-check NMR data with FT-IR (amide I/II bands) and DSC (melting point consistency).
Computational Modeling : Density Functional Theory (DFT) optimizations (e.g., Gaussian09) predict spectroscopic profiles and compare them with experimental data.
Twinned Data Refinement : Use SHELXL's TWIN/BASF commands to model twinning, especially for crystals with pseudo-symmetry .
Advanced: What experimental designs are optimal for studying its biological mechanism of action?
Answer:
- In Vitro Assays :
- Enzyme Inhibition : Screen against targets like falcipain-2 (malaria protease) using fluorogenic substrates (e.g., Z-Phe-Arg-AMC). IC values are determined via dose-response curves .
- Cellular Uptake : Radiolabel the compound (e.g., -acetamide) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa).
- Enzyme Inhibition : Screen against targets like falcipain-2 (malaria protease) using fluorogenic substrates (e.g., Z-Phe-Arg-AMC). IC values are determined via dose-response curves .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., 1 µs simulations in GROMACS) to identify key interactions (e.g., hydrogen bonds with catalytic cysteine residues) .
Advanced: How can synthetic routes be optimized for scalability while maintaining yield?
Answer:
Apply Design of Experiments (DoE) to:
Parameter Screening : Vary temperature (20–60°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2).
Response Surface Methodology : Model interactions between variables to maximize yield (e.g., >85%) and minimize byproducts.
Continuous Flow Chemistry : Utilize microreactors for exothermic steps (e.g., acylation) to enhance reproducibility .
Advanced: How should researchers address contradictory bioactivity data (e.g., varying IC50_{50}50 values across studies)?
Answer:
Potential causes and solutions include:
- Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) and use internal controls (e.g., doxorubicin).
- Orthogonal Assays : Confirm antiproliferative activity via both MTT and clonogenic assays.
- Structural Analog Comparison : Compare with derivatives (e.g., thiazole- or pyrazole-containing analogs) to identify SAR trends .
Advanced: What strategies are recommended for studying pharmacokinetics in preclinical models?
Answer:
- In Vivo Models : Administer 50 mg/kg (oral/i.p.) in murine models; collect plasma at intervals (0–24 hr) for LC-MS/MS quantification.
- Metabolic Stability : Incubate with hepatic microsomes (human/mouse) to identify CYP450-mediated metabolites.
- Toxicity Screening : Monitor liver/kidney biomarkers (ALT, creatinine) post-administration .
Advanced: How can crystallographic challenges (e.g., twinning, disorder) be mitigated during structure determination?
Answer:
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.
- Software Tools : SHELXL's TWIN/BASF for twinning; Olex2's disorder refinement for flexible substituents.
- Validation : Check against PLATON/ADDSYM for missed symmetry and CIF validation tools .
Advanced: What computational methods predict metabolic stability and degradation pathways?
Answer:
- In Silico Tools : Use MetaSite (Molecular Discovery) to predict CYP450 oxidation sites (e.g., benzodioxole methyl groups).
- MD Simulations : Model hydrolysis of the oxalamide bond in physiological pH (7.4) and temperature (310 K).
- LC-MS/MS Metabolite ID : Fragment ions (e.g., m/z 285.08 for deacetylated products) confirm degradation routes .
Advanced: How can molecular docking guide the design of derivatives with enhanced target affinity?
Answer:
- Docking Workflow :
- Receptor Preparation : Retrieve target structures (e.g., falcipain-2 PDB: 3BPF) and optimize protonation states (AutoDock Tools).
- Pose Scoring : Use Glide SP/XP to rank binding poses; prioritize interactions with catalytic dyad residues.
- Free Energy Calculations : MM-GBSA (Schrödinger) quantifies ΔG for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
